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Compound of Interest

Compound Name: 4-(3-Nitrophenyl)benzaldehyde

Cat. No.: B1313739

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-(3-
Nitrophenyl)benzaldehyde, a biphenyl compound with potential applications in medicinal
chemistry and materials science. The document details the spectroscopic characterization, a
proposed synthetic route via Suzuki-Miyaura coupling, and relevant experimental protocols.

Chemical Structure and Properties

Chemical Name: 4-(3-Nitrophenyl)benzaldehyde Molecular Formula: C13HaNOs Molecular
Weight: 227.22 g/mol CAS Number: 115891-72-8

Structure:
Physical Properties (Predicted):
o Appearance: Pale yellow to yellow crystalline solid.

e Solubility: Soluble in common organic solvents such as dichloromethane, chloroform, ethyl
acetate, and acetone. Sparingly soluble in alcohols and insoluble in water.

» Melting Point: Not readily available in literature, but expected to be in the range of 100-150
°C based on related biphenyl compounds.
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Spectroscopic Data for Structural Elucidation

While a complete experimental dataset for 4-(3-Nitrophenyl)benzaldehyde is not widely
published, the following tables summarize the expected spectroscopic data based on the
analysis of its constituent parts (4-formylphenyl and 3-nitrophenyl moieties) and known spectral
data of similar compounds.

Table 1: Predicted *"H NMR Spectroscopic Data (500 MHz,

CDCls)
Chemical Shift (6, o . .
Multiplicity Integration Assignment
ppm)
Aldehyde proton (-
~10.05 S 1H yeep (

CHO)

H-2' (proton between
~8.45 t,J=2.0Hz 1H the nitro group and
the biphenyl linkage)

ddd, J=8.0,2.0,1.0 H-6' (proton ortho to
~8.20 1H _
Hz the nitro group)

H-2, H-6 (protons on
~7.95 d,J=85Hz 2H the benzaldehyde ring
ortho to the aldehyde)

ddd, J=8.0,2.0,1.0 H-4' (proton ortho to
~7.80 1H )
Hz the nitro group)

H-3, H-5 (protons on
~7.75 d,J=85Hz 2H the benzaldehyde ring
meta to the aldehyde)

H-5' (proton meta to
~7.60 t,J=8.0 Hz 1H )
the nitro group)

Table 2: Predicted **C NMR Spectroscopic Data (125
MHz, CDCI3)
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Chemical Shift (6, ppm)

Assignment

~191.8 Aldehyde carbon (CHO)

~148.5 C-NOz2 on the nitrophenyl ring

~145.0 Quaternary carbon C-1' of the nitrophenyl ring
~139.0 Quaternary carbon C-4 of the benzaldehyde ring
~136.0 Quaternary carbon C-1 of the benzaldehyde ring
~135.5 CH ortho to the nitro group (C-2")

~130.5 CH on the benzaldehyde ring (C-2, C-6)

~129.8 CH on the nitrophenyl ring (C-5"

~129.5 CH on the benzaldehyde ring (C-3, C-5)

~123.0 CH ortho to the nitro group (C-6")

~122.5 CH meta to the nitro group (C-4")

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch

Aldehyde C-H stretch (Fermi
~2820, ~2720 Weak

resonance doublet)
~1705 Strong Aldehyde C=0 stretch

) Aromatic C=C skeletal

~1600, ~1480 Medium o

vibrations

Asymmetric and symmetric
~1530, ~1350 Strong

NO:2 stretch

1,4-disubstituted benzene C-H
~850 Strong

out-of-plane bend

1,3-disubstituted benzene C-H
~810, ~740 Strong

out-of-plane bend

Table 4: Mass Spectrometry Data

Parameter Value

o Electrospray lonization (ESI) or Atmospheric
lonization Mode

Pressure Chemical lonization (APCI)

Exact Mass 227.05824
[M+H]* 228.06552
[M+Na]* 250.04749

Proposed Synthesis: Suzuki-Miyaura Cross-
Coupling

The synthesis of 4-(3-Nitrophenyl)benzaldehyde can be efficiently achieved via a palladium-
catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond
between an aryl boronic acid and an aryl halide.
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Reactants

1-Bromo-3-nitrobenzene

4-Formylphenylboronic acid

Reaction Conditions
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____________________
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Caption: Synthetic workflow for 4-(3-Nitrophenyl)benzaldehyde.

Detailed Experimental Protocol

Materials:

¢ 4-Formylphenylboronic acid (1.0 eq)

¢ 1-Bromo-3-nitrobenzene (1.0 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 eq)

2 M aqueous sodium carbonate (Naz2COs) solution (2.0 eq)

Toluene

Ethanol
Procedure:

e To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-
formylphenylboronic acid, 1-bromo-3-nitrobenzene, and
tetrakis(triphenylphosphine)palladium(0).

e Add a 4:1 mixture of toluene and ethanol to the flask.
¢ Add the 2 M aqueous sodium carbonate solution.
e The reaction mixture is degassed with nitrogen or argon for 15-20 minutes.

o The mixture is then heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-
24 hours.

e The progress of the reaction is monitored by thin-layer chromatography (TLC).
e Upon completion, the reaction mixture is cooled to room temperature.

e The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20
mL).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate
(NazS0ea.), filtered, and the solvent is removed under reduced pressure.

e The crude product is purified by column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield 4-(3-Nitrophenyl)benzaldehyde as a solid.

Suzuki-Miyaura Catalytic Cycle
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The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium

complex.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Development

Nitroaromatic compounds and biphenyl scaffolds are prevalent in medicinal chemistry. The
presence of a reactive aldehyde group in 4-(3-Nitrophenyl)benzaldehyde makes it a versatile
intermediate for the synthesis of more complex molecules. Potential applications include its use
as a building block for:

o Schiff bases and hydrazones: The aldehyde can be readily condensed with primary amines
and hydrazines to form imines and hydrazones, which are known to exhibit a wide range of
biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

» Heterocyclic compounds: The aldehyde functionality can participate in various cyclization
reactions to form diverse heterocyclic systems, which are core structures in many
pharmaceuticals.

» Probes for biological systems: The nitro group can be reduced to an amine, which can then
be further functionalized, for example, with fluorescent tags, allowing the molecule to be
used as a probe to study biological processes.

Further research is required to explore the specific biological activities and potential therapeutic
applications of 4-(3-Nitrophenyl)benzaldehyde and its derivatives.

Conclusion

This technical guide has provided a detailed structural elucidation of 4-(3-
Nitrophenyl)benzaldehyde based on predicted spectroscopic data. A reliable and efficient
synthetic protocol using the Suzuki-Miyaura cross-coupling reaction has been outlined,
complete with a detailed experimental procedure and a mechanistic overview. The versatile
chemical nature of this compound suggests its potential as a valuable intermediate for the
synthesis of novel compounds for drug discovery and development. The data and protocols
presented herein serve as a valuable resource for researchers in the fields of organic
synthesis, medicinal chemistry, and materials science.
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 To cite this document: BenchChem. [Technical Guide: Elucidation of the Structure of 4-(3-
Nitrophenyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313739#4-3-nitrophenyl-benzaldehyde-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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